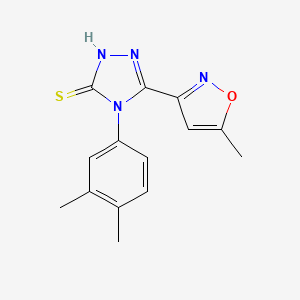
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Urease Inhibition Activities
- A study by Khan et al. (2010) synthesized a series of 1,2,4-triazole derivatives and evaluated them for antioxidant and urease inhibition activities. They found that certain derivatives exhibited significant antioxidant and urease inhibitory activities, suggesting potential applications in these areas Khan et al., 2010.
Structural Analysis and Theoretical Studies
- Wawrzycka-Gorczyca and Siwek (2011) conducted an X-ray crystal structure and theoretical study on a similar compound, providing insights into the molecular structure and potential interactions of 1,2,4-triazole derivatives Wawrzycka-Gorczyca & Siwek, 2011.
Molecular Docking Studies
- Nayak and Poojary (2019) performed molecular docking studies on a related compound with the human prostaglandin reductase, which could inform its inhibitory action and potential as a therapeutic agent Nayak & Poojary, 2019.
Anti-Inflammatory Activity
- Labanauskas et al. (2001) synthesized derivatives of 1,2,4-triazole exhibiting anti-inflammatory activity, suggesting the potential therapeutic application of these compounds in treating inflammation Labanauskas et al., 2001.
Supramolecular Synthons Investigation
- Saeed et al. (2019) investigated the supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds. Their work provided valuable insights into the molecular interactions and packing in the solid state, which is essential for understanding the material properties of these compounds Saeed et al., 2019.
Antimicrobial Activities
- Dogan et al. (1997) synthesized a series of triazole derivatives and tested them for antimicrobial activities. Their findings indicated the potential use of these compounds as antibacterial agents, particularly against Gram-positive bacteria Dogan et al., 1997.
Diuretic Activity Studies
- Kravchenko (2018) synthesized derivatives of 1,2,4-triazole-3-thione and evaluated them for diuretic activity. This study suggests the potential of these compounds in developing new diuretic drugs Kravchenko, 2018.
Lipase and α-Glucosidase Inhibition
- Bekircan, Ülker, and Menteşe (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from similar structures. This research points towards potential applications in treating conditions like obesity and diabetes Bekircan, Ülker, & Menteşe, 2015.
EGFR Inhibitors for Anti-Cancer Properties
- Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their potential as EGFR inhibitors for anti-cancer therapy. This highlights the promising therapeutic applications of these compounds in cancer treatment Karayel, 2021.
Eigenschaften
Produktname |
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Molekularformel |
C14H14N4OS |
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
4-(3,4-dimethylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14N4OS/c1-8-4-5-11(6-9(8)2)18-13(15-16-14(18)20)12-7-10(3)19-17-12/h4-7H,1-3H3,(H,16,20) |
InChI-Schlüssel |
MAUONHAEARXFHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=NOC(=C3)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



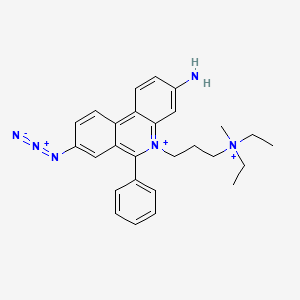

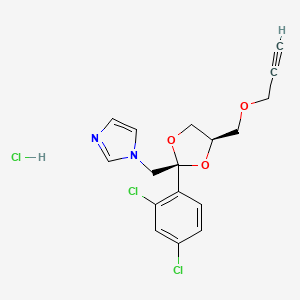
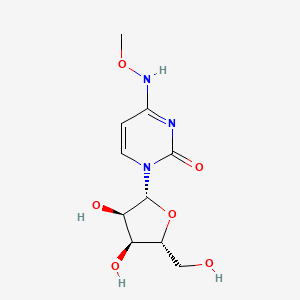
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1226895.png)
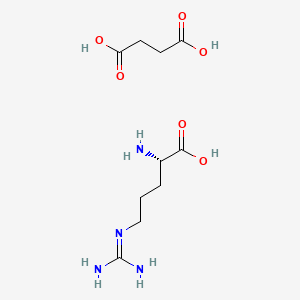
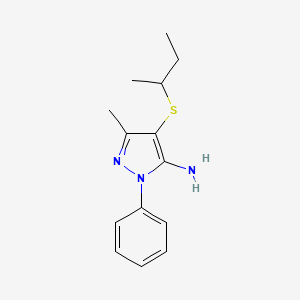
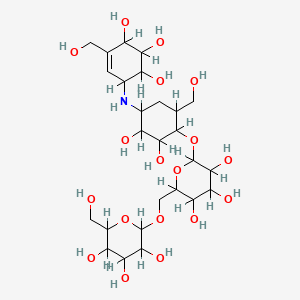
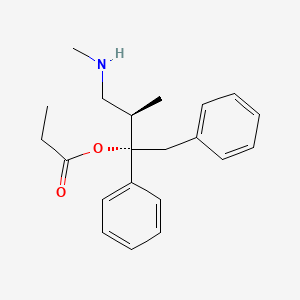
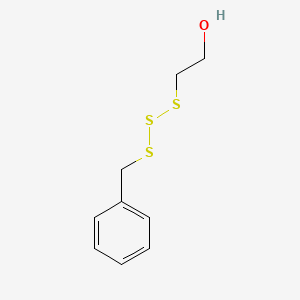
![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)